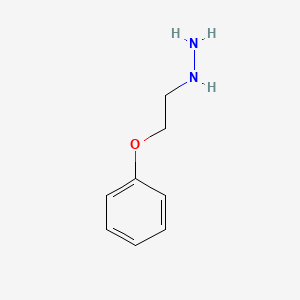

(2-Phenoxyethyl)hydrazine

Descripción general

Descripción

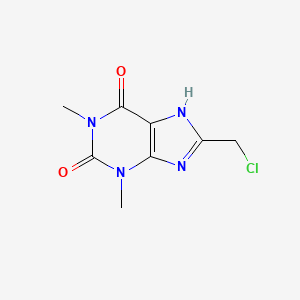

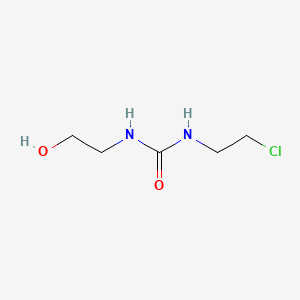

“(2-Phenoxyethyl)hydrazine hydrochloride”, also known as PEH, is a hydrazine derivative used in the synthesis of various organic molecules. It has a molecular weight of 188.66 .

Molecular Structure Analysis

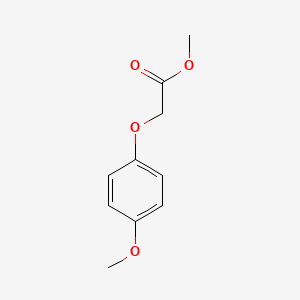

The InChI code for this compound hydrochloride is1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule. Physical And Chemical Properties Analysis

This compound hydrochloride is a solid substance . It has a molecular weight of 188.66 .Aplicaciones Científicas De Investigación

Fluorescent Probes for Measuring Hydrazine

(2-Phenoxyethyl)hydrazine, as a derivative of hydrazine, plays a crucial role in the development of fluorescent probes for hydrazine detection. Hydrazine is a highly active alkali used in various industries, but its toxicity necessitates efficient detection methods. A study describes a ratiometric fluorescent probe utilizing dicyanoisophorone for detecting hydrazine in biological and environmental samples. This probe shows low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Electrochemical Sensors for Water and Wastewater

Electrochemical sensors utilizing this compound derivatives are important for determining hydrazine levels in water and wastewater. A study reports the preparation of a high sensitive electrochemical sensor for hydrazine determination, using a carbon paste electrode modified with specific nanocomposites. This sensor effectively detects hydrazine, highlighting its utility in environmental monitoring (Karimi-Maleh et al., 2014).

Hydrazine in Fenton Reactions

Research has explored the role of hydrazine in Fenton reactions, a process used for degrading organic pollutants. Hydrazine can act as a substitute for hydrogen in generating hydrogen peroxide, a key reactant in Fenton reactions. This application is significant for environmental cleanup processes (Yalfani et al., 2011).

DNA Damage Studies

The impact of hydrazine on DNA damage is a significant area of research. Studies have shown that hydrazine derivatives can cause damage to cellular macromolecules. Understanding these mechanisms is crucial for evaluating the toxicological effects of hydrazine-related compounds (Runge‐Morris et al., 1994).

Applications in Real-Time Detection

Research has also focused on developing real-time detection methods for hydrazine, utilizing this compound derivatives. These methods include paper strip assays, soil analysis, and water testing, indicating the versatility of these compounds in various practical applications (Jung et al., 2019).

Safety and Hazards

Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done .

Relevant Papers There are several relevant papers that discuss the synthesis and pharmacological activities of phenoxy derivatives . These papers provide valuable insights into the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .

Mecanismo De Acción

Target of Action

Hydrazine derivatives are known to interact with carbonyl compounds, forming hydrazones . This suggests that (2-Phenoxyethyl)hydrazine may interact with carbonyl-containing compounds in biological systems.

Mode of Action

This compound reacts with carbonyl compounds to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion . This reaction is a nucleophilic addition, where the nitrogen in hydrazine acts as a nucleophile .

Biochemical Pathways

For instance, the conversion of carbonyl compounds to hydrazones can impact catabolic pathways, which break down larger molecules into smaller ones .

Pharmacokinetics

A study on p-nitrophenyl hydrazones, a related compound, suggests that these compounds have good drug-likeness and are predicted to be metabolically stable .

Result of Action

The result of the action of this compound involves the conversion of carbonyl compounds to hydrazones . This conversion can lead to the reduction of aldehydes and ketones to alkanes, a process known as the Wolff-Kishner reduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base and heat can facilitate the conversion of hydrazones to alkanes . .

Propiedades

IUPAC Name |

2-phenoxyethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBFZMPFQQOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903109 | |

| Record name | NoName_3703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)